molecular formula C30H29ClN4 B1666524 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine CAS No. 24028-59-9

8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine

Cat. No. B1666524
CAS RN: 24028-59-9
M. Wt: 479 g/mol
InChI Key: HTAJQJZZHQMHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine is a chemical compound with the molecular formula C30H29ClN4. It has a molecular weight of 479 g/mol1. This product is intended for research use only and not for human or veterinary use1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine. However, amines in general can be synthesized through various methods, including the Gabriel amine synthesis, which involves the base-promoted hydrolysis of a phthalimide to yield an amine2.



Molecular Structure Analysis

The molecular structure of 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine is based on its molecular formula, C30H29ClN41. However, the specific arrangement of these atoms in space, the bond lengths and angles, and other structural details are not available from the sources I found.



Chemical Reactions Analysis

Specific chemical reactions involving 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine are not available in the sources I found. However, amines in general can undergo a variety of reactions, including reactions with carboxylic acids to form amides3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine are not specified in the sources I found. However, amines in general have certain characteristic properties. For example, they can form hydrogen bonds and are often soluble in water3.


Scientific Research Applications

Crystal Structure and Biological Activity

A study on a compound structurally related to 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine focused on its crystal structure and potential anticancer activity. The compound was synthesized through chlorination and aminisation processes, and its structure was confirmed by various analytical techniques, including X-ray diffraction. This research contributes to the understanding of the structural and biological properties of such compounds (Lu Jiu-fu et al., 2015).

Nucleophilic Substitution Mechanisms

Research exploring the amination of halogenated compounds, including structures similar to 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine, has provided insights into nucleophilic substitution mechanisms. These studies help in understanding how amination can lead to various derivatives, potentially useful in diverse applications (A. P. Kroon & H. Plas, 2010).

Antituberculosis Preparations

Investigations into derivatives of phenoxazine, phenothiazine, and phenazine, which are structurally related to 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine, have led to the development of compounds with antituberculosis properties. This highlights the potential therapeutic applications of these chemical structures (T. K. Pashkevich et al., 2004).

Antibacterial Evaluation

A study on the electrochemical synthesis of derivatives related to 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine evaluated their antibacterial activity. This research contributes to understanding the potential of such compounds in combating bacterial infections (Mahnaz Sharafi-kolkeshvandi et al., 2016).

Safety And Hazards

Specific safety and hazard information for 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine is not available in the sources I found.


Future Directions

The future directions for research on 8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine are not specified in the sources I found. However, given its research use, it may be of interest in various fields of chemistry and biology.


Please note that this information is based on the available sources and there may be additional information in other sources that were not included in this analysis. Always handle chemicals with appropriate safety precautions and only use them for their intended purposes.


properties

IUPAC Name

8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27ClN4/c31-21-16-17-29-27(18-21)34-28-19-25(32-22-10-4-1-5-11-22)26(33-23-12-6-2-7-13-23)20-30(28)35(29)24-14-8-3-9-15-24/h1,3-5,8-11,14-20,23,32H,2,6-7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLQKLZCORLFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C2C=C3C(=NC4=C(N3C5=CC=CC=C5)C=CC(=C4)Cl)C=C2NC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-3-cyclohexylimino-N,5-diphenylphenazin-2-amine

CAS RN

24028-59-9
Record name B1912
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024028599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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